molecular formula C7H13ClF3NO2 B2650948 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride CAS No. 2361736-66-3

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride

Cat. No.: B2650948
CAS No.: 2361736-66-3
M. Wt: 235.63
InChI Key: PNQMASQEKMISMC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the complete conversion of the acid to its hydrochloride form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-3-methylbutanoic acid: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.

    4,4,4-Trifluoro-3-methylbutanoic acid: Lacks the dimethylamino group, resulting in different chemical behavior and applications.

Uniqueness

The presence of both the dimethylamino and trifluoromethyl groups in 3-(Dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride makes it unique, providing a balance of reactivity and stability that is advantageous for various applications. This combination of functional groups allows for diverse chemical modifications and potential biological activities.

Properties

IUPAC Name

3-(dimethylamino)-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c1-6(11(2)3,4-5(12)13)7(8,9)10;/h4H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQMASQEKMISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(F)(F)F)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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